2-Fluoro-1-(hexyloxy)-4-methylbenzene
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Overview
Description
2-Fluoro-1-(hexyloxy)-4-methylbenzene is an organic compound with the molecular formula C13H19FO It is a derivative of benzene, where a fluorine atom is substituted at the second position, a hexyloxy group at the first position, and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(hexyloxy)-4-methylbenzene typically involves the nucleophilic substitution reaction of 2-fluoro-4-methylphenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(hexyloxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
2-Fluoro-1-(hexyloxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(hexyloxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can result in the modulation of biological pathways and exert specific effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(hexyloxy)-4-chlorobenzene
- 2-Fluoro-1-(hexyloxy)-4-ethylbenzene
- 2-Fluoro-1-(hexyloxy)-4-nitrobenzene
Uniqueness
2-Fluoro-1-(hexyloxy)-4-methylbenzene is unique due to the presence of the hexyloxy group, which imparts specific hydrophobic characteristics and influences its solubility and reactivity. The combination of the fluorine and methyl groups further enhances its chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
807335-80-4 |
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Molecular Formula |
C13H19FO |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-fluoro-1-hexoxy-4-methylbenzene |
InChI |
InChI=1S/C13H19FO/c1-3-4-5-6-9-15-13-8-7-11(2)10-12(13)14/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
GDJJHBBHBVJWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C)F |
Origin of Product |
United States |
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